molecular formula C11H20N2O4 B1343735 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 368866-17-5

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B1343735
CAS No.: 368866-17-5
M. Wt: 244.29 g/mol
InChI Key: OSYGMOYBKKZJES-UHFFFAOYSA-N
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Description

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H20N2O4 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. Its tert-butoxycarbonyl (Boc) group is a common protecting group for amines, allowing for selective reactions in complex synthetic pathways.

  • Synthetic Utility in Medicinal Chemistry : This compound has been utilized in the synthesis of potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors, showing significant inhibitory activities in enzyme and cell-based assays, and demonstrating the reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

  • Role in Synthesizing Piperazine Derivatives : Its utility extends to the synthesis of novel piperazine derivatives as highlighted in research for novel heterocyclic amino acids, where N-Boc protected ester forms of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed for use as building blocks in medicinal chemistry (Matulevičiūtė et al., 2021).

Catalysis and Material Science

Beyond pharmaceuticals, the compound finds applications in material science and catalysis, underscoring its versatility across various fields of scientific research.

  • Advancements in Catalysis : Research into novel dendritic G-2 melamines comprising piperidine motifs as key linkers showcases the compound's role in synthesizing materials with potential applications in catalysis and material science. These dendrimers, due to their unique structural features, have shown potential for self-assembly into large homogeneously packed spherical nano-aggregates (Sacalis et al., 2019).

Biochemical Research

Its biochemical utility is evident in the synthesis of complex molecules for biochemical research, demonstrating the broad applicability of this chemical in scientific studies.

  • Biochemical Applications : The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from related compounds and their subsequent evaluation for antimicrobial activity highlight the broader biochemical research applications. Such derivatives have been synthesized with excellent yields and have shown strong activities against tested microorganisms, indicating the compound's role in developing new antimicrobial agents (Pund et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It should be avoided contact with skin and eyes, and not be breathed in or ingested .

Properties

IUPAC Name

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGMOYBKKZJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646951
Record name 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368866-17-5
Record name 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-(tert-butoxycarbonyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid was resolved by chiral HPLC resolution {Merck 50 mm 16 μm Kromasil Chirose 2 No. CT9014, tert-butylmethylether/iso-propanol (90/10). The second eluted enantiomer (800 mg, 1.71 mmol) 1-(tert-butoxycarbonyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid (Isomer 2) was deprotected using an analogous procedure to that described for the equivalent step in Example 89 to give 3-amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (Isomer 2); 1H NMR Spectrum: (D2O) 1.44 (s, 9H); 1.63 (m, 1H); 1.79 (d, 1H); 1.97 (d, 1H); 2.10 (m, 1H); 2.88 (t, 1H); 3.33 (d, 1H); 4.09 (m, 2H).
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tert-butylmethylether iso-propanol
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Synthesis routes and methods III

Procedure details

1-(tert-butoxycarbonyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid was resolved by chiral HPLC resolution {Merck 50 mm 16 μm Kromasil Chirose 2 No. CT9014, tert-butylmethylether/iso-propanol (90/10). The first eluted enantiomer (800 mg, 1.71 mmol) 1-(tert-butoxycarbonyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid (Isomer 1) was dissolved in N,N-dimethylformamide (10 ml) and piperidine (0.85 ml, 8.55 mmol) added. The mixture was stirred at room temperature over night. The resulting white precipitate was filtered off. The filtrates were concentrated and the residues purified by column chromatography on silica eluting with saturated ammonia in methanol/dichloromethane (25/75). The fractions containing the desired product were combined with the filtered solids and evaporated to give 3-amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (Isomer 1) (339 mg, 81%); 1H NMR Spectrum: (D2O) 1.44 (s, 9H); 1.63 (m, 1H); 1.79 (d, 1H); 1.97 (d, 1H); 2.10 (m, 1H); 2.88 (t, 1H); 3.33 (d, 1H); 4.09 (m, 2H).
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tert-butylmethylether iso-propanol
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